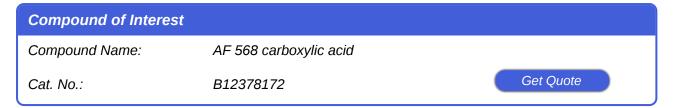


Application Notes and Protocols for AF 568 Carboxylic Acid in Flow Cytometry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 568 carboxylic acid is a bright, photostable, orange-fluorescent dye with spectral properties virtually identical to Alexa Fluor® 568.[1] Its high fluorescence quantum yield and resistance to photobleaching make it an excellent choice for various fluorescence-based applications, including flow cytometry. The carboxylic acid group allows for covalent conjugation to primary amines on proteins, such as antibodies, through the use of carbodiimide crosslinkers like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, to enhance coupling efficiency.[2][3] This document provides detailed application notes and protocols for the use of AF 568 carboxylic acid in flow cytometry, from antibody conjugation to cell staining and analysis.

Data Presentation

Quantitative data for **AF 568 carboxylic acid** is summarized in the table below for easy reference.



Property	Value	Reference
Excitation Maximum (\(\lambda\)ex)	572-579 nm	[1][3][4][5]
Emission Maximum (λem)	598-603 nm	[1][3][4][5]
Molar Extinction Coefficient (ϵ)	~91,000 - 94,238 M ⁻¹ cm ⁻¹	[3][6]
Fluorescence Quantum Yield (Φ)	~0.69 - 0.912	[3][6]
Recommended Laser Line	561 nm	[6]

Experimental Protocols

Protocol 1: Conjugation of AF 568 Carboxylic Acid to an Antibody using EDC and Sulfo-NHS

This protocol describes the covalent attachment of **AF 568 carboxylic acid** to a primary antibody for use in flow cytometry. The method utilizes a two-step carbodiimide reaction to activate the carboxylic acid group of the dye, which then reacts with primary amines on the antibody.

Materials:

- AF 568 carboxylic acid
- Antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)
- EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer: 50 mM MES, pH 6.0[2]
- Coupling Buffer: PBS, pH 7.2-8.5[2]
- Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
- Desalting column (e.g., Sephadex G-25)



Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

- Prepare Solutions:
 - Dissolve AF 568 carboxylic acid in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
 - Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of sulfo-NHS in Activation Buffer.[7] These reagents are moisture-sensitive and hydrolyze in water, so fresh solutions are critical.[2]
- Activate AF 568 Carboxylic Acid:
 - In a microcentrifuge tube, combine the AF 568 carboxylic acid stock solution with the freshly prepared EDC and sulfo-NHS solutions in Activation Buffer. A typical molar ratio is a 1.5 to 2.5-fold molar excess of EDC and sulfo-NHS over the dye.
 - Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
- Prepare the Antibody:
 - If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS (pH 7.2-7.5) using a desalting column or dialysis.
- Conjugation Reaction:
 - Add the activated AF 568 solution to the antibody solution. The molar ratio of dye to antibody should be optimized for each antibody, but a starting point of 10-20 moles of dye per mole of antibody is recommended.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[2]
- Quench the Reaction:



- Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted dye. Incubate for 30 minutes at room temperature.
- Purify the Conjugate:
 - Remove unconjugated dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS. The labeled antibody will elute in the void volume.
- Characterize the Conjugate:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~578 nm (for AF 568).
 - The concentration of the antibody can be calculated using the following formula:
 - Antibody Concentration (M) = [A₂₈₀ (A₅₇₈ x CF₂₈₀)] / ε_protein
 - Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer), and ε_protein is the molar extinction coefficient of the antibody.
 - The concentration of the dye can be calculated using the Beer-Lambert law:
 - Dye Concentration (M) = A₅₇₈ / ε dye
 - DOL = Molar concentration of dye / Molar concentration of antibody
- Storage:
 - Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

Protocol 2: Cell Surface Staining with AF 568-Conjugated Antibody for Flow Cytometry

This protocol details the steps for staining cell surface antigens using a directly conjugated AF 568 antibody.

Materials:



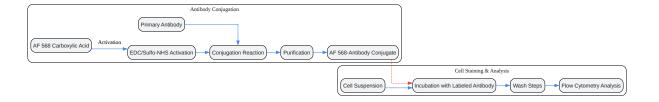
- AF 568-conjugated primary antibody
- Cell suspension (1 x 106 cells per sample)
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)
- Flow cytometry tubes

Procedure:

- Cell Preparation:
 - Harvest cells and wash them once with cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes at 4°C.
 - Resuspend the cell pellet in Flow Cytometry Staining Buffer to a concentration of 1 x 10⁷ cells/mL.
- Staining:
 - \circ Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each flow cytometry tube.
 - Add the optimal concentration of the AF 568-conjugated antibody. This should be determined by titration, but a starting range of 1-10 μg/mL is common.[8]
 - Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
- Washing:
 - Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
 - Decant the supernatant. Repeat the wash step twice.
- Resuspension and Analysis:
 - Resuspend the cell pellet in 300-500 μL of Flow Cytometry Staining Buffer.
 - Analyze the samples on a flow cytometer equipped with a 561 nm laser.



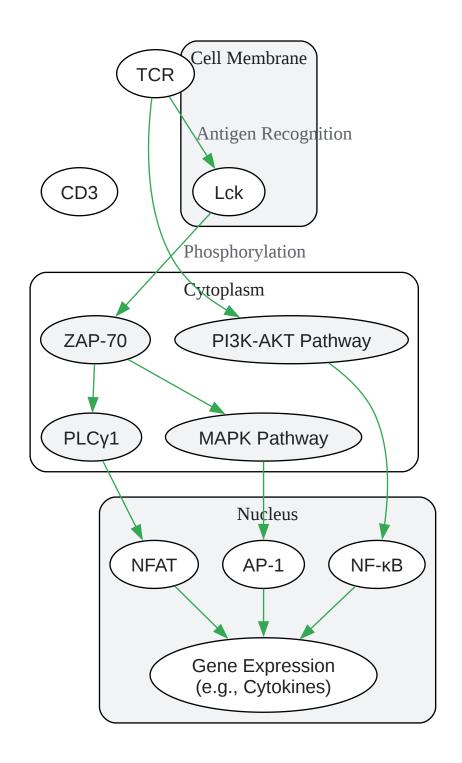
Mandatory Visualizations



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Caption: Experimental workflow for antibody conjugation and cell staining.

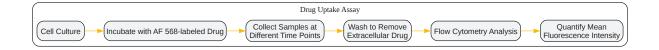




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Caption: Simplified T-Cell Receptor (TCR) signaling pathway.





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Caption: Workflow for a drug uptake study using a fluorescently labeled compound.

Applications in Drug Discovery and Development

Flow cytometry, coupled with bright and stable fluorescent probes like AF 568, is a powerful tool in drug discovery and translational research.[9]

High-Throughput Screening

The ability of flow cytometry to rapidly analyze single cells makes it suitable for high-throughput screening (HTS) of compound libraries.[10] AF 568-labeled ligands can be used to screen for compounds that inhibit receptor binding.

Pharmacodynamic Biomarker Analysis

AF 568-conjugated antibodies can be used to monitor changes in the expression of cell surface or intracellular proteins in response to drug treatment. This provides valuable pharmacodynamic (PD) biomarker data, helping to establish dose-response relationships and understand the mechanism of action of a drug.[11]

Drug Uptake and Cellular Trafficking

By conjugating **AF 568 carboxylic acid** to a small molecule drug, its uptake into cells can be quantified by flow cytometry.[11][12] This allows for the study of drug transport mechanisms and the evaluation of factors that may influence intracellular drug concentrations.

Analysis of Cellular Signaling Pathways

Flow cytometry can be used to dissect intracellular signaling pathways by detecting the phosphorylation status of key signaling proteins.[13][14] For example, in T-cell activation, an AF



568-conjugated antibody against a specific cell surface marker can be used in combination with other fluorescently labeled antibodies against intracellular phospho-proteins to identify the signaling response in a specific cell subset.[13][14]

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